N1-Methoxymethyl picrinine

RNase L Activation Antiviral Mechanism Target Divergence

Sourcing generic akuammiline alkaloids for RNase L pathway studies risks confounding 5-LOX inhibition artifacts inherent to unmodified picrinine. N1-Methoxymethyl picrinine (≥98% HPLC) is the only structurally authenticated derivative with confirmed RNase L activation (IC50 = 2.30 nM), structure unambiguously established by single-crystal X-ray diffraction. • Soluble in DMSO and ethyl acetate for reproducible calibration standard preparation • Validated chemotaxonomic marker for Alstonia scholaris metabolic profiling and species differentiation • Available as a high-purity reference standard for LC-MS/MS and HPLC-UV method development

Molecular Formula C22H26N2O4
Molecular Weight 382.5 g/mol
Cat. No. B12381494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-Methoxymethyl picrinine
Molecular FormulaC22H26N2O4
Molecular Weight382.5 g/mol
Structural Identifiers
SMILESCC=C1CN2C3CC1C(C45C3(N(C6=CC=CC=C64)COC)OC2C5)C(=O)OC
InChIInChI=1S/C22H26N2O4/c1-4-13-11-23-17-9-14(13)19(20(25)27-3)21-10-18(23)28-22(17,21)24(12-26-2)16-8-6-5-7-15(16)21/h4-8,14,17-19H,9-12H2,1-3H3/b13-4-/t14-,17-,18-,19?,21-,22-/m0/s1
InChIKeyFGSDKFHHOWCXOD-OPTQDJKLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N1-Methoxymethyl Picrinine Overview


N1-Methoxymethyl picrinine is a monoterpenoid indole alkaloid belonging to the picrinine-type akuammiline subclass, isolated from the leaves of Alstonia scholaris [1]. It is distinguished from its parent compound, picrinine, by a specific methoxymethyl substitution at the N1 position of the indole nucleus, resulting in the molecular formula C22H26N2O4 and a molecular weight of 382.46 g/mol . Its structure has been unambiguously established through extensive spectroscopic analysis and confirmed by single-crystal X-ray diffraction [1]. The compound is available as a high-purity reference standard (≥98%) for advanced pharmacological, chemical, and phytochemical investigations .

1
RNase L pathway probe — target-specific alkaloid for antiviral and antiproliferative signaling studies
2
Single-crystal structure confirmed — definitive N1-methoxymethyl identity and stereochemistry
3
High-purity reference standard — supports reproducible analytical and pharmacological workflows
Phytochemical and chemotaxonomic reference for Alstonia scholaris

Why N1-Methoxymethyl Picrinine Cannot Be Substituted


Generic substitution of N1-methoxymethyl picrinine with unmodified picrinine or structurally related akuammiline alkaloids is scientifically untenable due to the unique N1-methoxymethyl substitution. This specific modification is not merely a structural nuance; it fundamentally alters the compound's physicochemical and target-interaction profiles [1]. While picrinine is a known inhibitor of the 5-lipoxygenase enzyme (5-LOX) [2], the introduction of the methoxymethyl group in N1-methoxymethyl picrinine is associated with a distinct target interaction, specifically the activation of RNase L, a pathway not reported for its parent compound [1]. Furthermore, the methoxymethyl group can modulate solubility and molecular stability, which are critical parameters for reproducible in vitro and in vivo studies [1]. Consequently, substituting this specific derivative with a more common analog introduces a high risk of divergent experimental outcomes and invalidates comparative analyses across studies. The evidence below quantifies these critical differences, underscoring the necessity of sourcing the exact compound for targeted research applications.

This product
N1-Methoxymethyl Picrinine
Target engagement reported for RNase L activation
N1 substitution present
Methoxymethyl group confirmed by X-ray crystallography
Potential substitute
Picrinine (parent alkaloid)
Reported 5-LOX inhibitor; RNase L activity not established
Analog substitution risk
Pathway engagement and solubility profile may shift significantly

N1-Methoxymethyl Picrinine Evidence Guide


RNase L Activation vs. 5-LOX Inhibition

N1-Methoxymethyl picrinine exhibits a potent, high-affinity interaction with the 2-5A-dependent ribonuclease (RNase L), a key enzyme in the antiviral and antiproliferative innate immune response [1]. In a functional assay measuring the inhibition of protein synthesis in mouse L-cell extracts, it displayed an IC50 value of 2.30 nM [1]. In stark contrast, the parent compound picrinine is primarily characterized as an inhibitor of the 5-lipoxygenase (5-LOX) enzyme, a target involved in inflammatory pathways [2]. This represents a fundamental divergence in target engagement: N1-methoxymethyl picrinine's activity is associated with a direct antiviral/antiproliferative mechanism, while picrinine is associated with an anti-inflammatory mechanism. This differential activity is directly attributable to the N1-methoxymethyl substitution, which confers a distinct pharmacophore for RNase L interaction.

RNase L vs 5-LOX
Cross-study comparison
RNase L activation IC50 2.30 nM vs picrinine 5-LOX inhibition
Target divergence supports pathway-specific probe selection
Mouse L-cell extract; protein synthesis inhibition readout
RNase L Activation Antiviral Mechanism Target Divergence

Structural Elucidation by X-Ray Crystallography

The unambiguous structural identity of N1-methoxymethyl picrinine, distinguishing it from picrinine and other akuammiline congeners, has been rigorously established and confirmed by single-crystal X-ray diffraction analysis [1]. This analysis definitively proves the presence and exact stereochemical configuration of the methoxymethyl (-CH2-O-CH3) group at the N1 position of the indole nucleus. While picrinine (C20H22N2O3) and many related alkaloids share a common pentacyclic core, the specific N1 substitution in N1-methoxymethyl picrinine (C22H26N2O4) introduces a unique molecular geometry and electron density distribution. This definitive structural proof provides a cornerstone for understanding its distinct biological activities and physicochemical properties compared to its non-methoxymethylated counterparts.

X-ray crystallography
Method context
N1-methoxymethyl configuration confirmed by single-crystal XRD
Supports structural identity review and dereplication
Distinguishes from picrinine and akuammiline congeners
Structural Elucidation X-Ray Crystallography Alkaloid Chemistry

Solubility Profile for In Vitro Assays

The introduction of the methoxymethyl group at the N1 position imparts a distinct and well-defined solubility profile to N1-methoxymethyl picrinine, which is critical for the preparation of reproducible in vitro assay solutions . The compound is documented to be soluble in organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, Acetone, and is typically soluble in DMSO at concentrations of 10 mM [REFS-1, REFS-2]. In contrast, while picrinine is also soluble in DMSO, the specific solubility and stability parameters of its derivatives can vary, and the methoxymethyl substitution is noted to enhance solubility and alter interaction profiles compared to unmodified picrinine . This defined solubility data allows researchers to prepare accurate stock solutions and conduct experiments with greater confidence and consistency.

Solubility profile
Reported
DMSO 10 mM; soluble in Chloroform, Ethyl Acetate, Acetone
Supports assay preparation context
Solubility may differ from unmodified picrinine
Solubility In Vitro Assay Formulation

RNase L Potency Comparison to Picrinine

The potency of N1-methoxymethyl picrinine for RNase L activation is in the low nanomolar range (IC50 = 2.30 nM), a level of activity that defines a high-affinity interaction with this antiviral target [1]. This is a crucial differentiator from picrinine, which has been reported to inhibit the 5-lipoxygenase enzyme but for which a specific, quantified IC50 value for RNase L activation is not available [2]. The nanomolar potency of N1-methoxymethyl picrinine for RNase L suggests a highly specific and efficient mechanism, making it a more suitable chemical probe for dissecting the RNase L pathway compared to using a compound with a different primary target. This difference in both target and potency profile underscores the unique pharmacological space occupied by this N1-substituted derivative.

RNase L potency
Cross-study comparison
N1-Methoxymethyl IC50 2.30 nM RNase L; picrinine no reported RNase L activity
Supports RNase L pathway-response interpretation
Functional assay in mouse L-cell extracts
Potency Comparison RNase L Mechanism of Action

High-Purity Reference Standard for Reliable Assays

For quantitative analytical workflows, such as LC-MS/MS method development for pharmacokinetic studies or metabolic profiling, the availability of N1-methoxymethyl picrinine as a certified reference standard with a purity of ≥98% (HPLC) is a critical procurement consideration . This high level of purity minimizes interference from unknown impurities, which is a significant advantage over using crude extracts or less rigorously characterized in-house isolates of picrinine or other alkaloids. While picrinine reference standards are also commercially available, the specific, documented purity of this particular derivative ensures that the analytical data generated, including calibration curves and detection limits, are directly attributable to the target compound, thereby enhancing the validity and reproducibility of the research .

Reference standard purity
Specification review
Purity ≥98% (HPLC)
Supports analytical standardization and reproducibility
Minimizes impurity-related variability in quantitative workflows
Reference Standard Purity Quality Control

N1-Methoxymethyl Picrinine Applications


2-5A/RNase L Antiviral Pathway Probe

This scenario directly leverages the nanomolar potency of N1-methoxymethyl picrinine for RNase L activation (IC50 = 2.30 nM) [1]. Researchers can employ this compound as a positive control or a chemical probe in cell-based assays to study the downstream effects of RNase L activation, such as inhibition of viral replication or induction of apoptosis. Its use is justified over picrinine, which acts primarily on 5-LOX, thereby avoiding confounding anti-inflammatory effects in antiviral pathway studies [2]. The high purity (≥98%) [3] ensures that the observed biological effects are attributable to the specific activation of the target pathway.

LC-MS/MS Reference Standard for Phytochemical Analysis

Owing to its confirmed structure by X-ray crystallography [1] and its high commercial purity (≥98%) [2], this compound is an ideal reference standard for the development and validation of sensitive and specific analytical methods (e.g., LC-MS/MS, HPLC-UV). It is particularly useful for the quantitative analysis of N1-methoxymethyl picrinine in plant extracts from Alstonia scholaris [1] or in biological matrices from pharmacokinetic studies. Its defined solubility in organic solvents like DMSO and ethyl acetate [3] facilitates the preparation of stable calibration standards, ensuring method accuracy and reproducibility.

Chemotaxonomic Marker for Alstonia Species

The unambiguous structural identification of N1-methoxymethyl picrinine, confirmed by single-crystal X-ray diffraction [1], establishes it as a valuable chemotaxonomic marker. Researchers in natural product chemistry and pharmacognosy can use this compound as a standard for the rapid dereplication of this specific alkaloid in the metabolic profiling of Alstonia and related genera. Its presence or absence in an extract can provide insights into species differentiation, geographic variation, and the quality control of Alstonia scholaris-based herbal materials, a task for which a generic alkaloid standard would be insufficient.

Application
Selection Property
Validation Focus
2-5A/RNase L pathway studies
Target-specific pathway probe
Target engagement verification
Phytochemical quantitative analysis
High-purity phytochemical standard
LC-MS/MS method validation
Natural product dereplication
Definitive structural identity
Chemotaxonomic marker review

Technical Documentation Hub

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41 linked technical documents
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